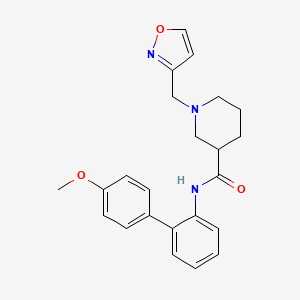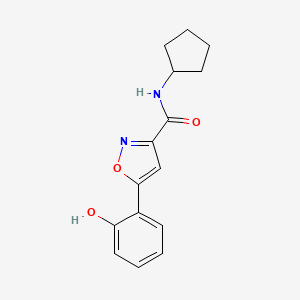![molecular formula C9H19N3O3S B6011375 1-[(dimethylamino)sulfonyl]-N-methyl-3-piperidinecarboxamide](/img/structure/B6011375.png)
1-[(dimethylamino)sulfonyl]-N-methyl-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(Dimethylamino)sulfonyl]-N-methyl-3-piperidinecarboxamide, also known as DMAP, is a chemical compound that has been widely used in scientific research. DMAP is a tertiary amine that contains a piperidine ring and a sulfonyl group, making it a versatile molecule that can be utilized in a variety of applications.
作用機序
The mechanism of action of 1-[(dimethylamino)sulfonyl]-N-methyl-3-piperidinecarboxamide is not fully understood, but it is thought to act as a nucleophilic catalyst in organic reactions. 1-[(dimethylamino)sulfonyl]-N-methyl-3-piperidinecarboxamide contains a lone pair of electrons on the nitrogen atom, which can react with electrophilic species such as carboxylic acids and amides. In addition, 1-[(dimethylamino)sulfonyl]-N-methyl-3-piperidinecarboxamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
1-[(dimethylamino)sulfonyl]-N-methyl-3-piperidinecarboxamide has been shown to have a variety of biochemical and physiological effects. In cell culture studies, 1-[(dimethylamino)sulfonyl]-N-methyl-3-piperidinecarboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In animal studies, 1-[(dimethylamino)sulfonyl]-N-methyl-3-piperidinecarboxamide has been shown to improve cognitive function and reduce inflammation in the brain. However, the effects of 1-[(dimethylamino)sulfonyl]-N-methyl-3-piperidinecarboxamide on human health are not well understood, and further research is needed to determine its safety and efficacy.
実験室実験の利点と制限
1-[(dimethylamino)sulfonyl]-N-methyl-3-piperidinecarboxamide has several advantages for use in lab experiments. It is a relatively inexpensive and readily available reagent that can be used in a variety of reactions. In addition, 1-[(dimethylamino)sulfonyl]-N-methyl-3-piperidinecarboxamide is stable under a wide range of conditions and can be stored for long periods of time. However, 1-[(dimethylamino)sulfonyl]-N-methyl-3-piperidinecarboxamide has several limitations, including its potential toxicity and its limited solubility in aqueous solutions. Care should be taken when handling 1-[(dimethylamino)sulfonyl]-N-methyl-3-piperidinecarboxamide, and appropriate safety precautions should be followed.
将来の方向性
There are several future directions for research on 1-[(dimethylamino)sulfonyl]-N-methyl-3-piperidinecarboxamide. One area of interest is the development of new synthetic methods that utilize 1-[(dimethylamino)sulfonyl]-N-methyl-3-piperidinecarboxamide as a catalyst. In addition, further studies are needed to determine the safety and efficacy of 1-[(dimethylamino)sulfonyl]-N-methyl-3-piperidinecarboxamide as a potential drug candidate. Finally, the development of new applications for 1-[(dimethylamino)sulfonyl]-N-methyl-3-piperidinecarboxamide in fields such as materials science and nanotechnology could lead to new discoveries and innovations.
合成法
1-[(dimethylamino)sulfonyl]-N-methyl-3-piperidinecarboxamide can be synthesized by reacting dimethylamine with piperidine-3-carboxylic acid, followed by the addition of sulfonyl chloride. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is purified by column chromatography or recrystallization. The yield of 1-[(dimethylamino)sulfonyl]-N-methyl-3-piperidinecarboxamide can vary depending on the reaction conditions, but it is typically in the range of 60-80%.
科学的研究の応用
1-[(dimethylamino)sulfonyl]-N-methyl-3-piperidinecarboxamide has been used in a wide range of scientific research applications, including organic synthesis, catalysis, and medicinal chemistry. In organic synthesis, 1-[(dimethylamino)sulfonyl]-N-methyl-3-piperidinecarboxamide is commonly used as a catalyst for esterification and amidation reactions. In catalysis, 1-[(dimethylamino)sulfonyl]-N-methyl-3-piperidinecarboxamide is used as a co-catalyst in the synthesis of polyurethanes and other polymers. In medicinal chemistry, 1-[(dimethylamino)sulfonyl]-N-methyl-3-piperidinecarboxamide has been investigated as a potential drug candidate for a variety of diseases, including cancer and Alzheimer's disease.
特性
IUPAC Name |
1-(dimethylsulfamoyl)-N-methylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O3S/c1-10-9(13)8-5-4-6-12(7-8)16(14,15)11(2)3/h8H,4-7H2,1-3H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVBTFANQIMEQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCN(C1)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{1-[(4-methoxyphenyl)amino]ethylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6011294.png)

![1-[cyclohexyl(methyl)amino]-3-[2-({[2-(1,3-thiazol-4-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6011310.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-chloro-5-nitrobenzamide](/img/structure/B6011312.png)

![methyl 2-({[2-(1-benzothien-3-ylcarbonyl)hydrazino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B6011329.png)
![4-(dimethylamino)-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}butanamide](/img/structure/B6011344.png)


![1,2-dihydro-5-acenaphthylenyl{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B6011360.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide](/img/structure/B6011367.png)
![N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}isonicotinamide 1-oxide](/img/structure/B6011402.png)
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-[4-(1,3-thiazol-4-yl)phenyl]prolinamide](/img/structure/B6011407.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-4-vinylbenzamide](/img/structure/B6011411.png)